2-oxo-N-phenylcyclopentane-1-carboxamide 2-oxo-N-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 4874-65-1
VCID: VC19737260
InChI: InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

2-oxo-N-phenylcyclopentane-1-carboxamide

CAS No.: 4874-65-1

Cat. No.: VC19737260

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-phenylcyclopentane-1-carboxamide - 4874-65-1

Specification

CAS No. 4874-65-1
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-oxo-N-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15)
Standard InChI Key SRYRVRLGYXVZOC-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a cyclopentane ring substituted at the 1-position with a carboxamide group (CONHPh-\text{CONHPh}) and at the 2-position with a ketone (C=O-\text{C=O}). This arrangement creates a stereoelectronic environment where the electron-withdrawing ketone and the planar amide group influence reactivity. The phenyl ring attached to the amide nitrogen introduces aromaticity, enhancing molecular rigidity and π-π stacking potential .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H} NMR spectrum is expected to show distinct signals for:

  • Cyclopentane protons: Resonances between δ 1.5–2.5 ppm, split into multiplets due to ring strain and substituent effects.

  • Phenyl group protons: Aromatic protons appearing as a multiplet near δ 7.2–7.4 ppm.

  • Amide proton: A broad singlet around δ 6.5–7.0 ppm, indicative of N–H coupling .

Infrared (IR) spectroscopy reveals strong absorption bands for the ketone (1720cm1\sim 1720 \, \text{cm}^{-1}) and amide carbonyl (1660cm1\sim 1660 \, \text{cm}^{-1}), alongside N–H stretching near 3300cm13300 \, \text{cm}^{-1} . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z203.0943[M+H]+m/z \, 203.0943 \, [\text{M}+\text{H}]^+, aligning with its molecular formula .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-oxo-N-phenylcyclopentane-1-carboxamide typically involves a multi-step approach:

  • Cyclopentane Ring Formation: Intramolecular cyclization of γ-keto esters or acids under acidic conditions, as demonstrated in analogous syntheses of 4,4-dimethyl-2-oxocyclopentanecarboxylates .

  • Amide Bond Installation: Reaction of the cyclopentane carboxylic acid derivative with aniline (PhNH2\text{PhNH}_2) using coupling agents like EDC/HOBt or via acid chloride intermediates.

A representative protocol from recent literature involves the continuous flow generation of acylketene intermediates, which are trapped with nucleophiles to form carboxamides. For example, reacting 2-oxocyclopentanecarbonyl chloride with aniline in a microreactor at 130°C yields the target compound in 71–88% efficiency .

Reaction Conditions and Catalysis

  • Temperature: Optimal yields are achieved between 130–140°C, minimizing side reactions like decarboxylation.

  • Solvents: Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reagent solubility and reaction homogeneity.

  • Catalysts: Lewis acids such as AlCl3\text{AlCl}_3 or ZnCl2\text{ZnCl}_2 accelerate cyclization, while DMAP (4-dimethylaminopyridine) facilitates amide coupling .

Chemical Reactivity and Functionalization

Ketone-Directed Transformations

The 2-oxo group serves as a reactive handle for:

  • Reduction: Treatment with NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 reduces the ketone to a secondary alcohol, yielding N-phenylcyclopentane-1-carboxamide derivatives.

  • Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in heterocycle synthesis (e.g., pyrazolines) .

Amide Group Reactivity

The carboxamide moiety participates in:

  • Hydrolysis: Acidic or basic conditions cleave the amide bond, producing cyclopentanecarboxylic acid and aniline.

  • N-Substitution: Alkylation or acylation of the amide nitrogen modifies solubility and bioactivity.

Comparative Analysis of Structural Analogs

The table below contrasts 2-oxo-N-phenylcyclopentane-1-carboxamide with related compounds:

CompoundStructural FeaturesBiological Activity
N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamideMethyl groups enhance lipophilicityCOX-2 inhibition (IC₅₀ = 0.8 μM)
5-Oxo-2-phenylcyclopentene-1-carboxamide Conjugated diene systemUnstable under acidic conditions
Butyl 2-oxo-4-phenylcyclopentanecarboxylate Ester moiety improves bioavailabilityAntiproliferative (EC₅₀ = 5 μM)

Industrial and Research Applications

Pharmaceutical Development

The compound’s balance of rigidity and solubility makes it a candidate for:

  • Prodrug Design: Ester derivatives could enhance membrane permeability.

  • Enzyme Inhibitors: Structural mimicry of prostaglandin precursors suggests utility in anti-inflammatory drug discovery.

Materials Science

The phenyl-carboxamide motif facilitates self-assembly into supramolecular polymers, with potential applications in organic electronics and coatings .

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